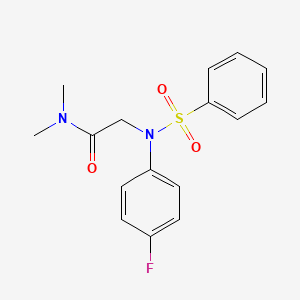
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDP has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways in cells. 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been found to inhibit the activity of the enzyme, protein kinase C, which is involved in cell signaling and proliferation. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the activity of the enzyme, cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects:
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant effects. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have neuroprotective effects, protect against oxidative stress, and inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its wide range of biochemical and physiological effects, which make it a versatile tool for studying various biological processes. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been found to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide. One area of interest is its potential use as a cancer treatment, particularly in combination with other cancer therapies. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide may have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide and its potential applications in drug discovery and drug delivery systems.
Métodos De Síntesis
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide involves several steps, including the reaction of 4-bromo-3,5-dimethylphenol with chloroacetyl chloride to form the intermediate compound, 2-(4-bromo-3,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 3-pyridinemethanol to form the final product, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been found to inhibit the growth of certain cancer cells and may have potential as a cancer treatment. In neuroscience, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been studied for its potential use as a drug delivery system.
Propiedades
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-11-6-14(7-12(2)16(11)17)21-10-15(20)19-9-13-4-3-5-18-8-13/h3-8H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRBYKWOAROEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

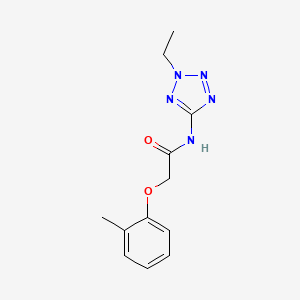
![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5805073.png)
![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)


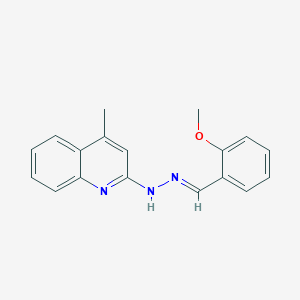
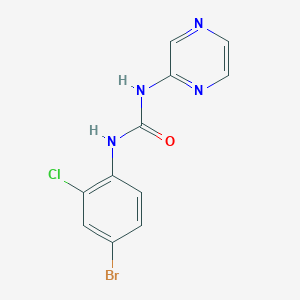
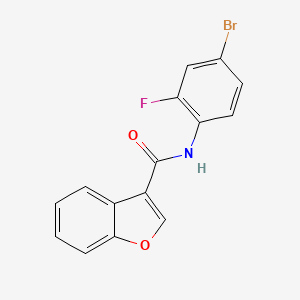
![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5805125.png)
![1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5805152.png)
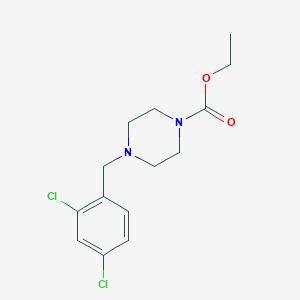
![2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)
